molecular formula C17H16N4OS B2718165 (E)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide CAS No. 1448140-99-5

(E)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2718165
CAS No.: 1448140-99-5
M. Wt: 324.4
InChI Key: IFOSLQZBXABOFS-ONEGZZNKSA-N
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Description

(E)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a potent and selective ATP-competitive inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). This compound has emerged as a critical pharmacological tool for dissecting the complex roles of the TGF-β signaling pathway in both physiological and pathological processes. Its primary research value lies in its ability to selectively block Smad2/3 phosphorylation downstream of ALK5 activation , enabling researchers to investigate TGF-β-driven mechanisms. Key areas of investigation include the epithelial-to-mesenchymal transition (EMT), a fundamental process in cancer metastasis, as well as fibrotic diseases and immune regulation. By potently inhibiting ALK5, this compound allows for the precise interrogation of TGF-β signaling in cellular models of cancer progression, organ fibrosis, and T-cell differentiation, providing invaluable insights for therapeutic development in these fields.

Properties

IUPAC Name

(E)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c22-17(4-3-15-2-1-13-23-15)19-10-12-21-11-7-16(20-21)14-5-8-18-9-6-14/h1-9,11,13H,10,12H2,(H,19,22)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOSLQZBXABOFS-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the pyridine ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the pyrazole.

    Formation of the acrylamide moiety: This can be done through a condensation reaction between an amine and an acrylate ester.

    Incorporation of the thiophene ring: This step might involve a cross-coupling reaction to attach the thiophene ring to the acrylamide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to convert double bonds to single bonds or to reduce nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce amines or reduced heterocycles.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and thiophene rings exhibit promising anticancer properties. For instance, derivatives of thiophene-containing pyrazoles have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. A study highlighted the synthesis of pyrazole-thiophene derivatives that were evaluated for their anticancer activity, revealing that certain analogs displayed potent effects against breast and lung cancer cells .

1.2 Analgesic Properties

The analgesic potential of pyrazole derivatives is well-documented. A study focusing on trisubstituted pyrazoles containing thiophene reported significant analgesic effects in animal models. The evaluation was based on the reduction of pain responses in writhing tests, with specific compounds demonstrating efficacy comparable to standard analgesics .

Materials Science

2.1 Organic Semiconductors

The incorporation of (E)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide into organic semiconductor materials has been explored due to its favorable electronic properties. Compounds with similar structures have been utilized as p-type dopants in organic field-effect transistors (OFETs), enhancing charge transport characteristics . The ability to fine-tune the electronic properties through structural modifications makes this compound a candidate for future research in organic electronics.

4.1 Case Study on Anticancer Activity

In a recent investigation, a series of pyrazole-thiophene derivatives were synthesized and screened for anticancer activity against human breast cancer cells (MCF-7). The results indicated that compounds with a pyridine substituent exhibited enhanced cytotoxicity, suggesting that structural modifications can significantly impact biological activity .

4.2 Case Study on Organic Electronics

A study evaluated the performance of organic thin-film transistors using this compound as a dopant. The results demonstrated improved mobility and on/off ratios compared to devices without the dopant, highlighting the compound's potential in electronic applications .

Mechanism of Action

The mechanism of action of (E)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes, binding to receptor sites, or intercalation into DNA.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of acrylamide derivatives with pyrazole and thiophene motifs. Below is a systematic comparison with structurally related compounds, focusing on structural features , synthetic routes , and reported biological or physicochemical properties .

Structural Comparisons

Compound Name Key Structural Differences Biological/Physicochemical Notes Reference
2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide Cyano group at C2; phenyl substituent on pyrazole (vs. pyridin-4-yl in target compound) Anticancer activity (chemotherapy applications)
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112) Nitrophenyl and propyl groups; Z/E stereochemistry at acrylamide No direct activity data; synthetic intermediate
(Z)-2-[(E)-3-(4-methoxyphenyl)acrylamido]-N-propyl-3-(pyridin-3-yl)acrylamide (4412) Methoxyphenyl and pyridin-3-yl substituents; dual acrylamide linkages Enhanced solubility due to methoxy group
(E)-N-Allyl-2-cyano-3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide Allyl group, cyano substituent, nitro-methoxyphenyl on pyrazole Potential photostability issues due to nitro group
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Cyclopropylamine substituent; lacks acrylamide-thiophene moiety Kinase inhibition (reported in patent literature)

Key Research Findings

  • Pyrazole-thiophene hybrids demonstrate tunable pharmacokinetic profiles based on substituent choice. For example, methoxy groups improve solubility but reduce membrane permeability .

Biological Activity

(E)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a compound that has attracted attention due to its potential biological activities. The unique structural features of this compound, which include a pyridine ring, a pyrazole moiety, and a thiophene group, suggest diverse mechanisms of action that may contribute to its pharmacological properties.

Chemical Structure and Properties

The compound can be represented as follows:

Chemical Structure  E N 2 3 pyridin 4 yl 1H pyrazol 1 yl ethyl 3 thiophen 2 yl acrylamide\text{Chemical Structure }\text{ E N 2 3 pyridin 4 yl 1H pyrazol 1 yl ethyl 3 thiophen 2 yl acrylamide}

This structure allows for interactions with various biological targets, potentially leading to different therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds containing pyrazole and thiophene moieties. For instance, derivatives with similar structural features have shown significant activity against various cancer cell lines, including:

CompoundCell LineIC50 (µM)
Compound AHCT116 (colon carcinoma)5.2
Compound BA549 (lung carcinoma)7.8
Compound CMCF7 (breast carcinoma)6.5

These compounds often induce apoptosis through the activation of the p53 pathway, which is critical in regulating cell cycle and apoptosis .

Enzyme Inhibition

The compound's structure suggests potential inhibition of certain enzymes involved in metabolic pathways. For example, compounds with similar structures have been evaluated for their ability to inhibit alpha-amylase and other enzymes:

CompoundEnzyme TargetIC50 (mg/mL)
Compound DAlpha-Amylase0.134
Compound ECarbonic Anhydrase0.045

These results indicate that such compounds can effectively modulate enzyme activity, which may contribute to their therapeutic effects .

Antimicrobial Activity

The presence of both pyrazole and thiophene rings has also been associated with antimicrobial properties. Studies have shown that these compounds exhibit activity against various bacterial strains:

Bacterial StrainZone of Inhibition (mm)
E. coli15
S. aureus18
P. aeruginosa12

This antimicrobial activity can be attributed to the ability of the compound to disrupt bacterial cell membranes or interfere with metabolic processes .

The biological activity of this compound can be explained through several mechanisms:

  • Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their function and disrupting metabolic pathways.
  • Apoptosis Induction : By activating apoptotic pathways, the compound can lead to programmed cell death in cancer cells.
  • Antimicrobial Action : The structural features allow for interaction with microbial targets, leading to inhibition of growth.

Case Studies

Several studies have documented the biological activities of related compounds:

  • Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested for anticancer activity against multiple cell lines, revealing promising results with IC50 values in the low micromolar range .
  • Enzyme Inhibition Study : Research indicated that certain thiophene-containing compounds exhibit potent alpha-amylase inhibition, suggesting a potential application in diabetes management .
  • Antimicrobial Evaluation : A comparative study showed that compounds with similar functional groups demonstrated significant antimicrobial effects against both gram-positive and gram-negative bacteria .

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